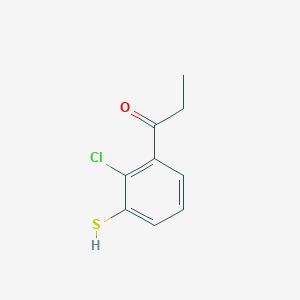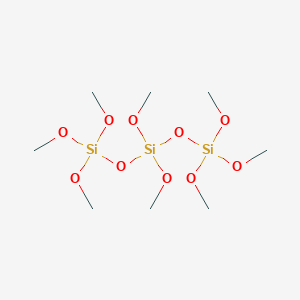
Octamethyl triorthosilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octamethyl triorthosilicate is an organosilicon compound with the chemical formula C8H24O4Si4. It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the siloxane family, which is known for its stability and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Octamethyl triorthosilicate can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form cyclic siloxanes, including this compound.
The reaction conditions typically involve the use of a strong acid or base as a catalyst to facilitate the hydrolysis and condensation processes. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired product from other by-products. The use of advanced distillation techniques ensures high purity and yield of this compound.
化学反应分析
Types of Reactions
Octamethyl triorthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Octamethyl triorthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the preparation of biocompatible materials and as a cross-linking agent in the synthesis of biomaterials.
Medicine: It is used in the development of drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone rubber, adhesives, and coatings due to its excellent thermal stability and chemical resistance.
作用机制
The mechanism of action of octamethyl triorthosilicate involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include:
Hydrolysis: The compound undergoes hydrolysis to form silanols.
Condensation: The silanols undergo condensation to form siloxane bonds, resulting in the formation of stable organosilicon compounds.
相似化合物的比较
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar chemical properties but different structural characteristics.
Hexamethyldisiloxane: A linear siloxane with similar chemical properties but different molecular weight and boiling point.
Uniqueness
Octamethyl triorthosilicate is unique due to its ability to form stable siloxane bonds and its versatility in various chemical reactions. Its high thermal stability and chemical resistance make it an ideal choice for various industrial applications.
属性
CAS 编号 |
4421-95-8 |
|---|---|
分子式 |
C8H24O10Si3 |
分子量 |
364.53 g/mol |
IUPAC 名称 |
dimethyl bis(trimethoxysilyl) silicate |
InChI |
InChI=1S/C8H24O10Si3/c1-9-19(10-2,11-3)17-21(15-7,16-8)18-20(12-4,13-5)14-6/h1-8H3 |
InChI 键 |
GJLIVGPJMMKPGI-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](OC)(OC)O[Si](OC)(OC)O[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



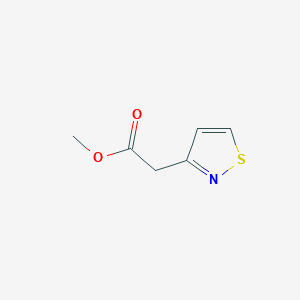
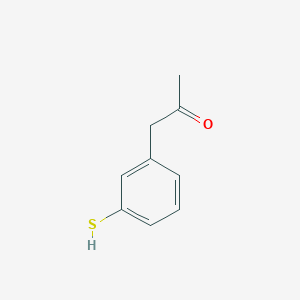
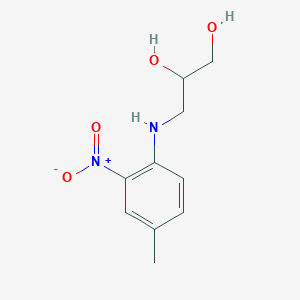


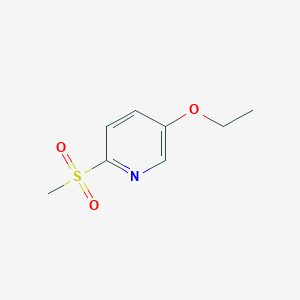
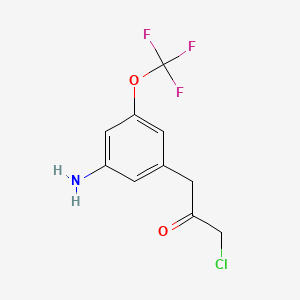
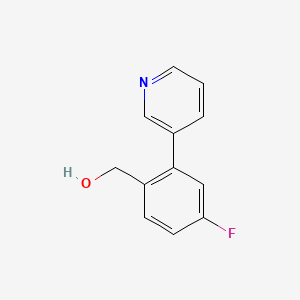

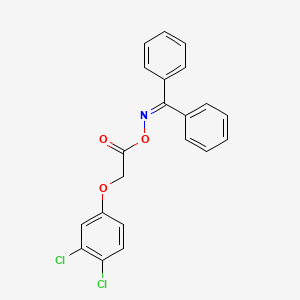
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
